molecular formula C26H42O5 B12827465 (4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B12827465
M. Wt: 434.6 g/mol
InChI Key: IOXPIYPKYZEROO-QCNVGEFBSA-N
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Description

The compound (4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules, including steroids and terpenes. The presence of multiple chiral centers in its structure adds to its complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. Common synthetic routes may involve the use of Diels-Alder reactions, aldol condensations, and selective reductions and oxidations to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core structure.

    Testosterone: Another steroid with a similar core structure but different functional groups.

    Estradiol: A steroid hormone with a similar core structure but distinct biological activities.

Uniqueness

The uniqueness of (4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its specific functional groups and stereochemistry, which confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H42O5

Molecular Weight

434.6 g/mol

IUPAC Name

(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H42O5/c1-15(5-10-24(29)30)20-8-9-21-19-7-6-17-13-18(28)14-23(31-16(2)27)26(17,4)22(19)11-12-25(20,21)3/h15,17-23,28H,5-14H2,1-4H3,(H,29,30)/t15-,17?,18+,19+,20-,21+,22+,23?,25-,26+/m1/s1

InChI Key

IOXPIYPKYZEROO-QCNVGEFBSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(C[C@H](C4)O)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)OC(=O)C)C)C

Origin of Product

United States

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